Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Cinoxacin protein binding and serum
concentration levels

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cinoxacin

CAS No.: 28657-80-9

Cat. No.: S523816

Protein Binding & Serum Concentration Data

The table below consolidates key quantitative data on cinexacin's protein binding and serum levels from

foundational studies.

Parameter Reported Value Experimental Conditions / Notes

Protein Binding 60% - 80% [1] [2] [3] Human serum. Method: Equilibrium
dialysis & ultrafiltration [4] [5].

Primary Binding Protein Human Serum Albumin [4] [5] Identified as the main binding site.
Peak Serum ~15 pg/ml [2] Achieved 1-3 hours after a single 500
Concentration mg oral dose in fasting subjects.
Impact of Food ~30% reduction in peak Total extent of absorption (AUC) over
concentration; delay in 24 hours was not significantly altered.

absorption [1] [2]

Serum Half-Life (Normal 1.1 - 2.7 hours [1] [6] [2]
Renal Function)
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Parameter Reported Value Experimental Conditions / Notes
Serum Half-Life (Severe ~8.5t0 >10 hours [6] [3] In patients with creatinine clearance <
Renal Impairment) 30 ml/min.

Experimental Protocols for Key Assays

The methodologies used to determine cinoxacin's protein binding and concentration levels are standard and

rigorous.

Protein Binding Determination

The binding of cinoxacin to human serum proteins was investigated using several complementary

techniques [4] [5]:

¢ Equilibrium Dialysis: Serum or protein solution containing cinoxacin (10-30 pg/ml) is placed on one
side of a semi-permeable membrane, and buffer is placed on the other. The system is incubated
(typically at 37°C, pH 7.4) until equilibrium is reached. The concentration of cinoxacin in the buffer
chamber represents the free (unbound) fraction.

o Ultrafiltration: Serum containing the drug is placed in a device with an ultrafiltration membrane. The
device is centrifuged, and the concentration of cinoxacin in the filtrate is measured, which
corresponds to the free fraction.

e Circular Dichroism (CD) Spectroscopy: This method provides information on the conformational
changes in the protein (like Human Serum Albumin) upon binding to cinoxacin, helping to confirm
and characterize the interaction.

Serum and Urine Concentration Measurement

The pharmacokinetic studies, such as the one by Black et al. (1979), used the following general approach [1]
[7]:

e Study Design: Human volunteers or patients received defined oral doses of cinoxacin (e.g., 250 mg,
500 mg, 1 g). Multiple blood samples were collected at predetermined times post-dose (e.g., 0.5, 1, 2,
4, 6, 8, 12 hours).

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC352869/
https://go.drugbank.com/drugs/DB00827
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2752487/
https://www.jstage.jst.go.jp/article/cpb1958/37/3/37_3_742/_article
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/426511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC352627/
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Bioanalysis: Concentrations of cinoxacin in serum and urine were determined using a specific and
sensitive bioanalytical method. While the original papers do not specify the exact method, other
contemporary studies on cinoxacin used microbiological assays or early high-performance liquid
chromatography (HPLC) methods for quantification [7].

e Pharmacokinetic Analysis: Serum concentration-time data were analyzed using non-compartmental
or model-dependent methods to calculate key parameters like peak concentration (Cmax), time to
peak (Tmax), and elimination half-life.

Mechanism of Protein Binding & Pharmacokinetics

The following diagram illustrates the relationship between cinoxacin's protein binding and its

pharmacokinetic behavior, which underpins its clinical efficacy.
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Cinoxacin's journey from oral administration to urinary excretion, highlighting the role of protein binding.

Key Takeaways for Researchers

o Well-Defined Binding Profile: Cinoxacin is consistently reported to be 60-80% bound to human
serum albumin, a moderate level that influences its distribution and free fraction [1] [4] [2].
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¢ Predictable Serum Levels: Following a standard 500 mg dose, peak serum concentrations of
approximately 15 pg/ml are achieved within 1-3 hours. Food impacts the rate but not the overall
extent of absorption [1] [2].

¢ Critical Impact of Renal Function: The elimination half-life of cinoxacin is highly dependent on
renal function. It increases significantly in patients with renal impairment, necessitating dose
adjustment to prevent accumulation [6] [3].

o Therapeutic Rationale: Despite moderate serum levels, the high fraction of drug excreted
unchanged in the urine results in urinary concentrations that far exceed the MIC for susceptible
uropathogens, explaining its clinical utility [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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